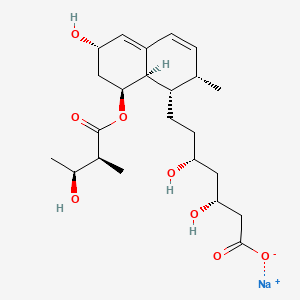

(S)-3''-Hydroxy Pravastatin Sodium Salt

Description

Significance as a Pravastatin (B1207561) Metabolite in Biochemical Investigations

The significance of (S)-3''-Hydroxy Pravastatin Sodium Salt in biochemical investigations lies in its identity as a major product of Pravastatin's biotransformation. nih.gov Unlike many other statins, Pravastatin's metabolism is not significantly dependent on the cytochrome P450 (CYP) enzyme system in the liver. nih.govdrugbank.com Instead, its major metabolites are produced through pathways including isomerization and chemical degradation in the stomach. nih.govdroracle.airesearchgate.net

One of the primary biotransformation pathways for Pravastatin involves isomerization to its 3α-hydroxy isomer, also known by the research code SQ 31,906, which corresponds to (S)-3''-Hydroxy Pravastatin. nih.govdroracle.ai Biochemical studies have been crucial in characterizing the activity of this metabolite. A key research finding is that the 3α-hydroxyisomeric metabolite (SQ 31,906) possesses substantially less inhibitory activity against HMG-CoA reductase than the parent compound, Pravastatin. nih.gov Research indicates its activity is only about 1/10 to 1/40 of that of Pravastatin, rendering its clinical activity largely negligible. nih.govdrugbank.com This distinction is vital for researchers as it demonstrates that the therapeutic effect of Pravastatin is attributable to the parent drug rather than its metabolites.

Table 1: Comparative HMG-CoA Reductase Inhibitory Activity

| Compound | Relative Inhibitory Activity |

|---|---|

| Pravastatin (Parent Compound) | 1 |

| 3α-hydroxyisomeric metabolite (SQ 31,906) | 1/10 to 1/40 |

This table illustrates the significantly lower inhibitory activity of the metabolite compared to the parent drug, based on research findings. nih.gov

Overview of Academic Research Trajectories for Pravastatin and its Hydroxylated Derivatives

Academic research on Pravastatin and its hydroxylated derivatives has followed several key trajectories, largely driven by Pravastatin's unique physicochemical properties. As a hydrophilic statin, its pharmacokinetics differ from more lipophilic statins, leading to distinct research focuses. nih.govresearchgate.net

A primary area of investigation has been Pravastatin's hepatoselective disposition. nih.govresearchgate.net Research suggests that active transport mechanisms are heavily involved in its uptake by the liver, the primary site of action for inhibiting cholesterol synthesis. nih.govnih.gov Studies explore how Pravastatin and its metabolites are cleared through both hepatic and renal routes, which reduces the potential for drug interactions compared to statins primarily cleared by metabolic processes. nih.gov

Another significant research trajectory involves the molecular interactions of Pravastatin and its derivatives with key proteins of cholesterol metabolism. Investigations analyze the expression and activity of HMG-CoA reductase and the low-density lipoprotein (LDL) receptor in response to these compounds. nih.govnih.gov Understanding the formation of hydroxylated metabolites like (S)-3''-Hydroxy Pravastatin is central to these studies, as it helps to construct a complete picture of the drug's pathway and confirm that the parent molecule is the primary active agent. nih.gov This contrasts with other drugs where metabolites may have equal or greater activity. The minimal metabolism of Pravastatin by CYP enzymes and the formation of less active metabolites are key aspects of its scientific profile. drugbank.comdroracle.ai

Table 2: Key Research Data on Pravastatin and its 3''-Hydroxy Metabolite

| Parameter | Pravastatin | This compound |

|---|---|---|

| CAS Number | 81131-70-6 rndsystems.com | 722504-45-2 vivanls.com |

| Molecular Formula | C23H35NaO7 rndsystems.com | C23H35NaO8 vivanls.com |

| Molecular Weight | 446.51 g/mol rndsystems.com | 462.51 g/mol vivanls.com |

| Primary Role | HMG-CoA Reductase Inhibitor rndsystems.comtocris.com | Metabolite pharmgkb.org |

| Metabolic Pathway | Isomerization, degradation; minimal CYP involvement nih.govdroracle.ai | Formed via isomerization of Pravastatin nih.gov |

| Biological Activity | Potent inhibitor of HMG-CoA reductase tocris.com | Significantly lower inhibitory activity than Pravastatin nih.gov |

This table summarizes and compares key data points derived from scientific research on Pravastatin and its primary hydroxylated metabolite.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O8.Na/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29;/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29);/q;+1/p-1/t12-,13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKHPBQZWYYTKO-FVDQBCLRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)[O-])O)O)OC(=O)C(C)C(C)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)[O-])O)O)OC(=O)[C@@H](C)[C@H](C)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729859 | |

| Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-{[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy}-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722504-45-2 | |

| Record name | (S)-3''-Hydroxy pravastatin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722504452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-{[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy}-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3''-HYDROXY PRAVASTATIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUA7DDU7A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Research Implications

Elucidation and Assignment of Absolute and Relative Stereochemistry

The definitive structure and stereochemistry of (S)-3''-Hydroxy Pravastatin (B1207561) Sodium Salt have been established through advanced spectroscopic techniques. nih.gov The molecule possesses multiple chiral centers, leading to a complex three-dimensional architecture. The systematic name, which precisely describes its stereochemical configuration, is sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate. lgcstandards.comlgcstandards.com

The assignment of absolute stereochemistry at each of its nine defined stereocenters is crucial for understanding its interaction with biological targets. nih.gov This elucidation is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govpsu.edu For instance, studies on pravastatin metabolites in isolated rat hepatocytes utilized both one- and two-dimensional NMR spectroscopy to determine the structures and stereochemistry of the resulting compounds. nih.gov The "(S)" designation in the common name specifically refers to the absolute configuration at the 3''-position of the hydroxy-2-methylbutanoyl side chain. psu.edu

Table 1: Chemical and Stereochemical Data for (S)-3''-Hydroxy Pravastatin

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₃₆O₈ | nih.gov |

| Molecular Weight | 440.53 g/mol | nih.gov |

| Stereochemistry | Absolute | nih.gov |

| Defined Stereocenters | 9/9 | nih.gov |

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional conformation of (S)-3''-Hydroxy Pravastatin Sodium Salt, like its parent compound pravastatin, is critical for its biological function. The spatial arrangement of its various functional groups dictates how it fits into the active site of its target enzyme, as well as its interactions with other biological molecules.

Investigations into Stereoisomeric Purity and Control in Research Synthesis

The synthesis of complex stereochemically-defined molecules like (S)-3''-Hydroxy Pravastatin for research purposes requires stringent control over the stereochemical outcomes of the reactions. Given the presence of nine stereocenters, the potential for the formation of a large number of stereoisomers exists. The pharmaceutical industry places high-quality requirements on the stereochemical purity of its products, which has spurred extensive research into stereoselective synthesis. researchgate.net

The production of pravastatin itself, which serves as a precursor for its metabolites, highlights the challenges of stereochemical control. Pravastatin is produced via the stereoselective hydroxylation of compactin. nih.gov This biotransformation, often carried out by microorganisms like Streptomyces carbophilus or engineered Penicillium chrysogenum, must introduce the hydroxyl group at the C-6 position with the correct stereochemistry. nih.govnih.gov The formation of diastereomeric impurities, such as 6-epi-pravastatin, is a known issue in these processes. nih.govresearchgate.net Therefore, research synthesis of (S)-3''-Hydroxy Pravastatin would necessitate highly selective methods to ensure the correct configuration at all chiral centers, followed by rigorous purification and analytical techniques like chiral High-Performance Liquid Chromatography (HPLC) to verify stereoisomeric purity. mdpi.comresearchgate.net

Differentiation and Significance of Diastereomers (e.g., 6-epi-pravastatin)

Diastereomers are stereoisomers that are not mirror images of one another and can have significantly different physical properties and biological activities. In the context of pravastatin, a key diastereomer is 6-epi-pravastatin. evitachem.com This compound is the epimer of pravastatin, meaning it differs in the stereochemical configuration at only one chiral center, specifically the C-6 position on the decalin ring. evitachem.com

Table 2: Comparison of Pravastatin and its Diastereomer 6-epi-Pravastatin

| Feature | Pravastatin | 6-epi-Pravastatin | Source |

|---|---|---|---|

| Relationship | Diastereomers | Diastereomers | evitachem.com |

| Stereochemical Difference | 6α-hydroxy configuration | 6β-hydroxy configuration | nih.govevitachem.com |

| Origin | Desired product of compactin hydroxylation | Potential impurity/byproduct in production | nih.gov |

| Biological Activity | Potent HMG-CoA reductase inhibitor | Considered an ineffective epimer | schd-shimadzu.comresearchgate.net |

The presence of 6-epi-pravastatin is significant as it is often an impurity in the industrial production of pravastatin. evitachem.com Its formation can occur during the microbial hydroxylation of compactin. nih.gov For example, the enzyme CYP105AS1 from Amycolatopsis orientalis was found to predominantly produce 6-epi-pravastatin from compactin. researchgate.net This has led to research efforts in enzyme engineering to invert the stereoselectivity and favor the production of the pharmacologically active pravastatin. nih.govresearchgate.net The differentiation between pravastatin and 6-epi-pravastatin is critical for quality control and is typically achieved using chromatographic methods. evitachem.comschd-shimadzu.com The distinct stereochemistry of 6-epi-pravastatin results in different pharmacological properties, and it is not considered to have the desired therapeutic effect. evitachem.comresearchgate.net

Biosynthesis and Biotransformation Pathways in Research

Microbial Biotransformation of Precursor Compounds (e.g., compactin hydroxylation)

Pravastatin (B1207561) itself is derived from the microbial transformation of mevastatin (B1676542), also known as compactin. nih.gov This biotransformation is a critical step, achieved through a biological hydroxylation process. Specific microorganisms are employed to introduce an allylic 6-alcohol group, converting the precursor into the active pravastatin molecule. nih.govdrugbank.com

Research has identified several microorganisms capable of performing this hydroxylation. Notably, Streptomyces carbophilus is used in the manufacturing process for this conversion. nih.govdrugbank.com Other studies have explored a range of microorganisms for their ability to hydroxylate compactin. The Basidiomycete Schizophyllum commune was found to transform compactin into 8a-hydroxycompactin. nih.gov Further research has shown that the capacity for 3 beta-hydroxylation of compactin (ML-236B) is confined to a select group of microorganisms, primarily Zygomycetes among fungi and Nocardia in actinomycetes. nih.gov

| Microorganism | Precursor Compound | Transformation Product | Source(s) |

|---|---|---|---|

| Streptomyces carbophilus | Mevastatin (Compactin) | Pravastatin (via hydroxylation) | nih.govdrugbank.com |

| Schizophyllum commune | Compactin (ML-236B) | 8a-hydroxycompactin | nih.gov |

| Zygomycetes (Fungi) | Compactin (ML-236B) | 3 beta-hydroxylated compactin | nih.gov |

| Nocardia (Actinomycetes) | Compactin (ML-236B) | 3 beta-hydroxylated compactin | nih.gov |

Enzymatic Ring Hydroxylation Processes in Metabolite Formation

Once formed, pravastatin undergoes further metabolism in the body. One of the principal biotransformation pathways is enzymatic ring hydroxylation. nih.govdroracle.ai This process leads to the formation of hydroxylated metabolites, such as the compound known as SQ 31,945. nih.govrxlist.com This hydroxylation is a key pathway through which the parent drug is modified, contributing to the profile of circulating metabolites.

Isomerization Pathways and Related Metabolite Generation

Alongside hydroxylation, isomerization represents another major biotransformation pathway for pravastatin. nih.govdroracle.ai This process results in the formation of stereoisomers of the parent compound. The most significant isomers include 6-epi pravastatin and the 3α-hydroxyisomer of pravastatin, also identified as SQ 31,906. nih.govrxlist.com

The 3α-hydroxy isomer is considered the major metabolite of pravastatin. drugbank.com Research has shown that this metabolite, also referred to as 3α-Isopravastatin or R-416, can be produced in rat liver cytosol. nih.govcaymanchem.com One study indicated that the formation of the 3'alpha-OH metabolite (R-416) and a minor 6'alpha-OH metabolite (R-418) from pravastatin (6'beta-OH) occurs via metabolic activation by sulfation at the 6'beta-hydroxy group, which is then followed by a nucleophilic attack. nih.gov

Furthermore, pravastatin can undergo isomerization under acidic conditions, such as those found in the stomach. This can lead to the presystemic conversion of the active pravastatin acid (PVA) into its inactive isomer, 3′α-iso-pravastatin acid (3αPVA). nih.gov

| Metabolite/Isomer | Alternative Names | Formation Pathway | Source(s) |

|---|---|---|---|

| 3α-hydroxyisomer | SQ 31,906; 3α-Isopravastatin; R-416 | Isomerization | nih.govrxlist.comcaymanchem.com |

| 6-epi pravastatin | - | Isomerization | nih.govdroracle.ai |

| SQ 31,945 | - | Enzymatic Ring Hydroxylation | nih.govrxlist.com |

| 3′α-iso-pravastatin acid | 3αPVA | Isomerization in acidic pH | nih.gov |

Glutathione Conjugate Formation in Metabolic Studies

Metabolic studies of pravastatin sodium in isolated rat hepatocytes have identified the formation of polar metabolites. tandfonline.comtandfonline.com Two major polar metabolites were isolated and identified as a glutathione conjugate and a dihydrodiol. nih.gov The formation of these metabolites proceeds through an epoxide intermediate, specifically the 4'aβ, 5'β-epoxide on the decalin moiety of the molecule. tandfonline.comnih.gov

The glutathione conjugate, designated CM-1, is formed enzymatically. tandfonline.comtandfonline.com In contrast, the dihydrodiol (CM-2) is formed via non-enzymatic hydrolysis of the same epoxide intermediate. tandfonline.comnih.gov This pathway demonstrates another significant route of pravastatin metabolism, leading to the formation of highly polar conjugates.

Comparative Biotransformation Studies of Pravastatin and its Hydroxylated Derivatives

The biotransformation of pravastatin results in metabolites with different biological activity profiles compared to the parent compound. The 3α-hydroxyisomeric metabolite (SQ 31,906) exhibits significantly reduced efficacy, possessing only 1/10 to 1/40 the HMG-CoA reductase inhibitory activity of pravastatin. nih.govrxlist.comfda.gov Similarly, the isomer 3′α-iso-pravastatin acid (3αPVA), formed in acidic environments, is an inactive metabolite. nih.gov These findings highlight that the metabolic processes of isomerization and hydroxylation can lead to derivatives with substantially diminished pharmacological activity compared to the parent pravastatin molecule.

Enzymatic Mechanisms and Protein Engineering for Hydroxylation

Role of Cytochrome P450 Systems in Hydroxylation (e.g., CYP105AS1)

Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions, including the regio- and stereoselective hydroxylation of complex organic molecules. frontiersin.orgacs.org In the context of pravastatin (B1207561) synthesis, the enzyme CYP105AS1, originating from Amycolatopsis orientalis, has been identified as a key biocatalyst. acs.orgnih.govnih.gov

The wild-type CYP105AS1 enzyme naturally hydroxylates compactin. However, its inherent stereopreference leads predominantly to the formation of 6-epi-pravastatin, which is not the desired pharmacologically active isomer. acs.orgnih.govnih.gov This has necessitated extensive research into the enzyme's structure and mechanism to re-engineer its catalytic function. The primary goal is to invert the enzyme's natural stereoselectivity to favor the production of pravastatin, which possesses the correct 6S-hydroxyl group configuration. acs.orgnih.gov Another cytochrome P450, P450sca-2 from Streptomyces carbophilus, is also known to catalyze this hydroxylation stereospecifically. nih.gov

Understanding the three-dimensional structure of CYP105AS1 is fundamental to elucidating its function and guiding protein engineering efforts. The crystal structure of the wild-type CYP105AS1 has been solved (PDB ID: 4OQS), providing insights into its active site architecture. acs.org Structural analysis, combined with computational modeling, reveals that the native active site preferentially binds compactin in an orientation that facilitates hydrogen abstraction from the pro-R position, leading to the formation of 6-epi-pravastatin. acs.orgnih.gov

Furthermore, the crystal structure of an engineered variant, P450pra (PDB ID: 4OQR), has been determined in complex with the substrate, compactin. acs.orgnih.gov This structure demonstrates how specific amino acid substitutions within the active site alter its topology. nih.gov These modifications create new interactions that favor a different binding orientation for compactin, positioning the substrate for stereospecific oxidation at the desired pro-S position to yield pravastatin. nih.gov Key structural features, such as the mobility of certain helical regions upon substrate binding, are characteristic of P450 enzymes and play a crucial role in substrate recognition and catalysis. nih.govnih.gov

The catalytic cycle of cytochrome P450 enzymes is a complex process that involves the activation of molecular oxygen and the formation of a highly reactive iron(IV)-oxo porphyrin radical intermediate, often referred to as Compound I. acs.orgmdpi.com This species is responsible for abstracting a hydrogen atom from the substrate's C-H bond. researchgate.netnih.gov The subsequent "oxygen rebound" step involves the transfer of the hydroxyl group to the substrate radical, completing the hydroxylation. youtube.com

The stereochemical outcome of the reaction—whether pravastatin or 6-epi-pravastatin is formed—is determined by which hydrogen atom is abstracted from the C6 position of compactin. acs.org Abstraction of the pro-S hydrogen leads to pravastatin, while abstraction of the pro-R hydrogen results in 6-epi-pravastatin. acs.org The enzyme's active site dictates the substrate's orientation relative to the iron-oxo intermediate. Molecular dynamics (MD) simulations have been instrumental in studying these enzyme-substrate complexes, allowing researchers to analyze the frequency of "near-attack conformations" (NACs). acs.orgnih.govacs.org A higher frequency of pro-S NACs, where the pro-S hydrogen is correctly positioned for abstraction, correlates with higher experimental yields of pravastatin. acs.org In the wild-type CYP105AS1, computational docking and MD simulations confirmed a preference for binding poses that lead to pro-R attack and the formation of 6-epi-pravastatin. acs.orgnih.gov

Enzyme Engineering for Enhanced Stereoselectivity and Catalytic Efficiency

Given the suboptimal stereoselectivity of the wild-type CYP105AS1, significant efforts have been dedicated to engineering this enzyme. The primary objective is to invert its stereoselectivity to produce pravastatin with high purity while maintaining or improving catalytic efficiency. nih.govnih.gov This has been approached through two main strategies: directed evolution and computationally-aided enzyme design.

Rational and computational enzyme design methods have proven highly effective in optimizing CYP105AS1. acs.orgnih.govacs.org Using protocols such as the Rosetta CoupledMoves, virtual libraries of enzyme mutants were created in silico. acs.orgresearchgate.net These libraries were designed to identify amino acid substitutions that would preferentially stabilize the binding of compactin in a "pro-pravastatin" orientation. nih.govacs.org

By screening these virtual mutants, researchers identified several beneficial substitutions. acs.orgresearchgate.net To validate these computational predictions, ultrashort molecular dynamics simulations were employed to score the designed variants. acs.orgnih.govacs.org These simulations assess the frequency of near-attack conformations, providing a predictive measure of stereoselectivity at a low computational cost. acs.orgnih.gov This computationally-guided approach successfully led to the creation of CYP105AS1 variants with nearly perfect stereoselectivity, achieving over 99% epimeric excess (e.e.) for pravastatin and completely eliminating the formation of the unwanted 6-epi-pravastatin diastereomer. acs.orgacs.orgresearchgate.net

Directed evolution represents a powerful strategy for enzyme engineering that mimics natural selection in the laboratory. rcsb.org Initial efforts to improve CYP105AS1 utilized directed evolution through methods like error-prone PCR mutagenesis. acs.orgnih.govnih.gov This technique introduces random mutations into the gene encoding the enzyme. The resulting library of mutant enzymes is then screened for the desired property—in this case, enhanced production of pravastatin.

This approach yielded a key variant, named P450pra, which contained five mutations, three of which were in the active site (I95T, A180V, L236I). acs.orgnih.gov The P450pra variant exhibited a significant switch in stereoselectivity, producing pravastatin as the major product with an epimeric excess of approximately 90%. acs.orgnih.gov In addition to the inverted selectivity, this mutant also showed a 21-fold higher binding affinity for compactin compared to the wild-type enzyme. nih.gov While highly successful, directed evolution alone did not achieve the level of stereopurity that was later made possible through refinement with computational design methods. acs.org

Table 1: Stereoselectivity of Engineered CYP105AS1 Variants in Compactin Hydroxylation

| CYP105AS1 Variant | Engineering Method | Pravastatin (% of Product) | 6-epi-pravastatin (% of Product) | Epimeric Excess (e.e.) |

|---|---|---|---|---|

| Wild Type | None (Natural Enzyme) | 11% | 89% | -78% (favors 6-epi-pravastatin) |

| P450pra | Directed Evolution (error-prone PCR) | ~95% | ~5% | ~90% (favors pravastatin) |

| Computationally Designed Variant | Computationally-Aided Design & Rational Inspection | >99% | <1% | >99% (favors pravastatin) |

Data synthesized from multiple research findings. acs.orgnih.gov

Characterization of Non-Cytochrome P450 Hydroxylase Systems

The biocatalytic hydroxylation of compactin to produce pravastatin is overwhelmingly attributed to cytochrome P450 enzyme systems in the scientific literature. nih.gov While various classes of non-CYP enzymes—such as Uridine Diphosphate Glucuronosyltransferases (UGTs), Aldehyde Oxidases (AOs), and Flavin Monooxygenases (FMOs)—are known to play significant roles in the metabolism of a wide range of drug compounds, their application or characterization for this specific industrial biotransformation is not well-documented. bioivt.com The metabolism of pravastatin itself within the human body, for instance, is primarily governed by non-CYP pathways like glucuronidation, but this is related to the drug's clearance rather than its synthesis. drugbank.com Therefore, for the specific enzymatic production of (S)-3''-Hydroxy Pravastatin, cytochrome P450 hydroxylases remain the central focus of research and industrial application.

Identification and Optimization of Co-factors and Reaction Conditions for Enzymatic Conversions

The enzymatic synthesis of (S)-3''-Hydroxy Pravastatin Sodium Salt from pravastatin involves a highly specific hydroxylation reaction. While detailed optimization data for this precise conversion is not extensively documented in publicly available literature, the principles can be inferred from the closely related and well-studied enzymatic hydroxylation of compactin to pravastatin. This conversion serves as an excellent model for understanding the requisite co-factors and reaction conditions for hydroxylating statin compounds. The key enzymatic players in these biotransformations are typically Cytochrome P450 (P450) monooxygenases, which require a specific set of co-factors and optimized environmental conditions to function efficiently and stereoselectively.

Co-factor Requirements for P450-Mediated Hydroxylation

Cytochrome P450 enzymes catalyze the insertion of one atom of molecular oxygen into a substrate, with the second oxygen atom being reduced to water. This process is critically dependent on a supply of electrons, which are provided by co-factors, most commonly reduced nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). google.com The electrons are not transferred directly from NADPH to the P450 enzyme but are shuttled through one or more redox partner proteins.

Key co-factors and components of the enzymatic system include:

NADPH/NADH: These reduced pyridine nucleotides serve as the ultimate electron donors for the reaction. google.com Studies on hydroxylases from Actinomadura show a preference for NADPH over NADH for the conversion of compactin. google.com

Redox Partners: Bacterial P450 systems, often used for these biotransformations, typically require partner proteins to transfer electrons from NADPH to the P450 heme center. These can include a ferredoxin and a ferredoxin reductase. For example, the hydroxylation of compactin by CYP105D7 from Streptomyces avermitilis has been successfully reconstituted in vitro using redox partners such as putidaredoxin and its reductase. nih.gov

NADPH Regeneration System: Due to the high cost of NADPH, in vitro enzymatic reactions often employ a regeneration system to continuously replenish the supply of its reduced form. A common system consists of glucose-6-phosphate (G6P) and glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH using G6P as the substrate. acs.org

Molecular Oxygen: As a monooxygenase, the P450 enzyme uses O₂ as a substrate for the hydroxylation reaction.

Some hydroxylation systems are independent of the typical P450 pathway. For instance, a hydroxylase from the genus Actinomadura that converts compactin to pravastatin is not a P450 enzyme. Its activity is stimulated by the presence of Mg²⁺, ATP, and ascorbic acid, while it is not affected by typical cofactors like α-ketoglutarate, FMN, or FAD. google.com

| Component | Role | Typical Concentration | Reference |

|---|---|---|---|

| P450 Enzyme (e.g., CYP105AS1 variant) | Biocatalyst | ~1 µM | acs.org |

| Substrate (e.g., Compactin) | Starting Material | ~20 µM | acs.org |

| Ferredoxin (e.g., FldA) | Redox Partner (Electron Shuttle) | ~10 µM | acs.org |

| Ferredoxin Reductase (e.g., FldR) | Redox Partner (NADPH to Ferredoxin) | ~2 µM | acs.org |

| NADP+ | Co-factor (Oxidized Form) | ~600 µM | acs.org |

| Glucose-6-Phosphate | Regeneration System Substrate | ~7.8 mM | acs.org |

| Glucose-6-Phosphate Dehydrogenase | Regeneration System Enzyme | ~0.75 U/mL | acs.org |

| Potassium Phosphate Buffer | Maintain pH | ~50 mM | acs.org |

Optimization of Reaction Conditions

The efficiency, yield, and stereoselectivity of the enzymatic hydroxylation are profoundly influenced by the reaction conditions. Optimization of these parameters is a crucial step in developing a viable bioprocess.

pH: The pH of the reaction medium affects the enzyme's structure and catalytic activity. Most microbial hydroxylations of statins are carried out at or near neutral pH. For example, the engineered CYP105AS1 enzyme functions optimally in a potassium phosphate buffer at pH 7.4. acs.org In fermentation processes for pravastatin production, an initial pH of around 6.0 has been identified as optimal.

Temperature: Enzymatic reactions are temperature-dependent, with an optimal temperature at which the enzyme exhibits maximum activity. For the in vitro conversion of compactin, temperatures of 30°C and 37°C have been reported to be effective. google.comacs.org

Agitation: In submerged fermentation and larger-scale reactions, adequate agitation is necessary to ensure proper mixing and oxygen transfer, as oxygen is a substrate for the hydroxylation reaction.

Substrate Concentration: High concentrations of the substrate can sometimes lead to substrate inhibition or toxicity to the microbial cells, a known issue in the conversion of compactin. google.com Therefore, optimizing the substrate feeding strategy is often required for industrial-scale production.

| Parameter | Enzyme System/Organism | Optimal Value | Reference |

|---|---|---|---|

| Temperature | CYP105AS1 Variant | 37 °C | acs.org |

| Temperature | Actinomadura Cell-Free Extract | 30 °C | google.com |

| pH | CYP105AS1 Variant | 7.4 | acs.org |

| pH (Initial) | Penicillium brefeldianum Fermentation | 6.13 | |

| Km for Compactin | CYP105D7 | 39.1 ± 8.8 µM | nih.gov |

| kcat for Compactin | CYP105D7 | 1.12 ± 0.09 min-1 | nih.gov |

These findings from related statin hydroxylations provide a foundational blueprint for the development and optimization of a robust enzymatic process for producing this compound. The specific values would require empirical determination and fine-tuning for the particular enzyme and substrate combination involved in this next-step hydroxylation.

Synthetic and Chemo Enzymatic Methodologies for Research Production

Chemical Synthesis Strategies for the Compound and its Stereoisomers

The direct chemical synthesis of (S)-3''-Hydroxy Pravastatin (B1207561) Sodium Salt is complex and not widely documented in literature, which favors biotransformation routes. The synthetic challenge lies in the molecule's multiple chiral centers. Conceptually, a total synthesis would build upon established strategies for the broader statin class.

Pravastatin itself is derived from mevastatin (B1676542) (also known as compactin), a fungal metabolite. jchemrev.com The synthesis of the core bicyclic ring system and the dihydroxyheptanoic acid side chain is a significant undertaking. The introduction of the hydroxyl group at the C-6 position of mevastatin to form pravastatin is a critical transformation, typically achieved biologically. jchemrev.com

A theoretical chemical synthesis for (S)-3''-Hydroxy Pravastatin would involve:

Construction of the Naphthalene (B1677914) Core : Building the hexahydronaphthalene (B12109599) ring system with the correct stereochemistry.

Attachment of the Heptanoate Side Chain : Synthesizing and coupling the chiral dihydroxyheptanoic acid side chain, a common challenge in statin synthesis. researchgate.net

Esterification : Introducing the (2S,3S)-3-hydroxy-2-methyl-1-oxobutoxy side chain. This step would require the synthesis of this specific chiral side-chain acid, followed by esterification to the C-8 hydroxyl group of the naphthalene core. The stereoselective introduction of the hydroxyl group at the 3''-position is a key challenge that often necessitates enzymatic methods for efficiency and precision.

Final Salt Formation : Conversion of the terminal carboxylic acid to its sodium salt. google.comnewdrugapprovals.org

Due to the stereochemical complexity, purely chemical routes are often less efficient than chemo-enzymatic methods, which leverage the high selectivity of enzymes.

Chemo-Enzymatic Approaches for Stereoselective Hydroxylation

Chemo-enzymatic strategies are central to the production of pravastatin and its hydroxylated metabolites. These methods combine chemical synthesis steps with highly selective enzymatic reactions to achieve desired stereoisomers.

The foundational step in producing pravastatin is the microbial hydroxylation of mevastatin. The fermentation of Streptomyces carbophilus in the presence of mevastatin introduces the crucial 6-β-hydroxyl group, converting mevastatin into pravastatin with high stereoselectivity. acs.org The efficiency of this biotransformation can be optimized by carefully controlling the substrate concentration during fermentation. acs.org

Following the synthesis of the parent pravastatin molecule, the introduction of the 3''-hydroxy group is also accomplished via an enzymatic process. (S)-3''-Hydroxy Pravastatin is a known human metabolite of pravastatin, formed through enzymatic oxidation of the ester side chain. scbt.compsu.edu For research production, this biotransformation can be replicated using specific enzymes, likely from the cytochrome P450 family, which are known for their role in drug metabolism and their ability to perform highly specific hydroxylations. The stereoselectivity of the enzyme ensures the formation of the desired (S)-isomer.

The general chemo-enzymatic workflow is:

Production of mevastatin via fermentation.

Microbial hydroxylation of mevastatin to yield pravastatin.

Enzymatic hydroxylation of the pravastatin side chain to produce (S)-3''-Hydroxy Pravastatin.

Purification and conversion to the sodium salt form.

Preparation of Labeled Analogues for Mechanistic Research

To understand the biotransformation, distribution, and metabolic fate of pravastatin, isotopically labeled analogues are indispensable tools. The study of its metabolites, including (S)-3''-Hydroxy Pravastatin, has been significantly aided by the use of Carbon-14 labeled pravastatin ([¹⁴C]PV). psu.edu

The preparation of [¹⁴C]PV involves introducing the ¹⁴C label at specific, stable positions within the molecule during its synthesis. Once the labeled pravastatin is administered in a research setting, its metabolic products can be traced and identified. By tracking the radioactivity, researchers can isolate metabolites from complex biological matrices like urine and plasma. psu.edu This methodology was crucial in the original elucidation of the metabolic pathways of pravastatin, leading to the isolation and structural assignment of (S)-3''-Hydroxy Pravastatin and other related compounds. psu.edu

Development of High-Purity Reference Standards for Analytical Research

The availability of (S)-3''-Hydroxy Pravastatin Sodium Salt as a high-purity reference standard is essential for a variety of research applications, including drug development, metabolic studies, and as an impurity standard for quality control of pravastatin drug products. biosynth.com

The development of a reference standard involves several critical steps:

Synthesis : Production of the compound, typically via the chemo-enzymatic routes described previously.

Purification : Rigorous purification is required to remove starting materials, reagents, and other metabolites or stereoisomers. Extensive preparative High-Performance Liquid Chromatography (HPLC) is a common method for isolating the target compound to a very high degree of purity. psu.edu Other techniques, such as selective solvent extraction, can also be employed. For instance, patents describing the purification of pravastatin mention the use of specific organic solvents like n-butyl acetate (B1210297) to effectively separate the desired product from related impurities. google.com

Salt Formation : The purified (S)-3''-Hydroxy Pravastatin, which is a carboxylic acid, is converted to its more stable and soluble sodium salt. This can be achieved by reacting the acid form with a sodium source, such as sodium 2-ethylhexanoate, in a suitable solvent like ethyl acetate to precipitate the final sodium salt product. google.comnewdrugapprovals.org

Characterization and Certification : The final product is thoroughly analyzed using methods like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity, purity, and strength. A Certificate of Analysis is generated, providing lot-specific data for its use as a certified reference material. scbt.com Purity levels for reference standards often exceed 99%. google.com

Compound Data

Interactive Table of Compound Properties: this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | lgcstandards.com |

| Molecular Formula | C₂₃H₃₅NaO₈ | scbt.combiosynth.com |

| Molecular Weight | 462.51 g/mol | scbt.combiosynth.com |

| CAS Number | 722504-45-2 (or 136657-41-5) | scbt.combiosynth.com |

| Appearance | White to off-white crystalline powder | hres.ca |

| Primary Use | Research, Analytical Reference Standard, Impurity Standard | biosynth.com |

Table of Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | The subject of the article; a metabolite of Pravastatin. |

| Pravastatin | Parent drug; precursor for the synthesis of the title compound. |

| Mevastatin (Compactin) | Natural product; precursor for the synthesis of Pravastatin. |

| Sodium 2-ethylhexanoate | Reagent used for the formation of sodium salts of statins. |

| n-Butyl acetate | Organic solvent used in the purification of Pravastatin. |

| Ethyl acetate | Organic solvent used in extraction and salt formation. |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in distinguishing (S)-3''-Hydroxy Pravastatin (B1207561) Sodium Salt from its parent compound, Pravastatin, and other related substances, as well as for precise measurement in various biological matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) serves as a robust platform for the analysis of Pravastatin and its metabolites. Method development for (S)-3''-Hydroxy Pravastatin Sodium Salt often builds upon established protocols for Pravastatin. A typical reversed-phase HPLC (RP-HPLC) method involves a C8 or C18 stationary phase. scispace.comnih.gov The mobile phase is generally a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as methanol (B129727) or acetonitrile (B52724). scispace.comnih.govresearchgate.net

Validation, conducted according to ICH guidelines, ensures the method is fit for purpose. japsr.in Key validation parameters include specificity, linearity, precision, accuracy, and robustness. japsr.in For instance, a developed method for Pravastatin demonstrated linearity over a concentration range of 28 to 52 mg/mL with a correlation coefficient (r) greater than 0.999. scispace.com Accuracy was reported between 98.8% and 101.6%, and the relative standard deviation for precision was below 2%. scispace.com Detection is commonly performed using a UV detector, typically set at a wavelength of 238 nm. scispace.comjapsr.in

Table 1: Example HPLC Method Parameters for Pravastatin Analysis

| Parameter | Condition | Source |

| Column | C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) | scispace.comjapsr.in |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid (65:35 v/v) | scispace.com |

| Flow Rate | 1.0 mL/min | scispace.com |

| Detection | UV at 238 nm | scispace.com |

| Linearity (r) | > 0.999 | scispace.com |

| Accuracy | 98.8–101.6% | scispace.com |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC), a derivative of HPLC, utilizes smaller particle size columns (typically <2 µm) to achieve faster and more efficient separations. This technique significantly reduces analysis time, a key advantage in high-throughput environments. walshmedicalmedia.com A validated UPLC method for Pravastatin sodium employed an Acquity UPLC® HSS C18 column (2.1 × 100mm, 1.8µm). researchgate.net The mobile phase consisted of a pH 5.5 buffer and methanol (30:70 v/v) at a flow rate of 0.2 ml/min, with detection at 238 nm. researchgate.net This method resulted in a short retention time of 1.5 minutes, demonstrating the rapidity of UPLC analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique essential for the definitive identification and quantification of this compound, especially at low concentrations in complex biological matrices like plasma and urine. nih.govnih.gov The method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS assay, the analyte and an internal standard are separated on a C18 column. walshmedicalmedia.comnih.gov The mobile phase often consists of acetonitrile and an ammonium formate (B1220265) or acetate buffer. walshmedicalmedia.comnih.govnih.gov Detection is achieved using an electrospray ionization (ESI) source, usually in negative ion mode, which is well-suited for these acidic compounds. walshmedicalmedia.com Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and internal standard. For the 3-hydroxy isomeric metabolite of pravastatin, the mass transition m/z 442.2 → 269.1 has been used for monitoring. nih.gov

Validation of these methods demonstrates excellent performance. For example, a validated LC-MS/MS method for 3α-hydroxy pravastatin in plasma showed a lower limit of quantitation (LLOQ) of 0.105 ng/mL. nih.gov The accuracy of this method ranged from 97.2% to 106%, with intra- and inter-day precision (relative deviation) being less than 10%. nih.gov

Table 2: LC-MS/MS Method Parameters for 3-Hydroxy Pravastatin Metabolite

| Parameter | Condition | Source |

| Separation | Endcapped dodecyl silica (B1680970) based stationary phase | nih.gov |

| Mobile Phase | Acetonitrile, Methanol, 5mM Ammonium Acetate (30:30:40, v/v/v) | nih.gov |

| Ionization | TurboIonSpray (negative mode) | nih.gov |

| Monitored Transition | m/z 442.2 → 269.1 | nih.gov |

| LLOQ (Plasma) | 0.105 ng/mL (for 3α-hydroxy isomer) | nih.gov |

| Accuracy (Plasma) | 97.2% - 106% (for 3α-hydroxy isomer) | nih.gov |

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for identifying it as a metabolite.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR), is a powerful tool for the unambiguous structural elucidation of organic molecules. google.compsu.edu In the context of Pravastatin and its metabolites, NMR is used to confirm the exact placement of the additional hydroxyl group on the side chain, distinguishing the (S)-3''-Hydroxy isomer from other potential metabolites. psu.edu Studies have utilized ¹³C NMR to investigate the structural integrity of Pravastatin, and similar approaches are applied to its hydroxylated metabolites. acs.org The detailed analysis of chemical shifts and coupling constants in the NMR spectra provides definitive evidence of the compound's molecular structure. google.com

Mass Spectrometry (MS) for Metabolite Identification and Trace Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for metabolite identification. psu.edu High-resolution mass spectrometry can provide an accurate mass measurement, which helps in determining the elemental composition of the metabolite. Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule, and the resulting fragmentation pattern provides structural information that can help identify the compound as (S)-3''-Hydroxy Pravastatin. nih.gov This technique is sensitive enough for trace analysis, enabling the detection and identification of metabolites present in minute quantities in biological samples. nih.govscholarsresearchlibrary.com The structural assignments for numerous Pravastatin metabolites have been made based on data from mass spectral analysis combined with HPLC and NMR. psu.edu

UV-Visible Spectrophotometry for Detection and Quantification

UV-Visible spectrophotometry is a versatile and widely accessible analytical technique employed in research for the detection and quantification of chromophore-containing compounds like this compound. The underlying principle involves measuring the absorbance of ultraviolet or visible light by the analyte in a solution. The naphthalene (B1677914) ring system present in the pravastatin structure serves as the primary chromophore, responsible for its characteristic UV absorption.

While specific spectrophotometric data for the (S)-3''-Hydroxy metabolite is not extensively published, methods developed for the parent compound, pravastatin sodium, are highly relevant due to the structural similarity and the shared chromophoric system. Research on pravastatin sodium has established several spectrophotometric methods. A common method utilizes direct UV absorbance measurement in a suitable solvent, with the maximum absorbance (λmax) typically observed around 238-240 nm. researchgate.netjournaljpri.compharmatutor.orgsphinxsai.com At this wavelength, the method demonstrates linearity over specific concentration ranges, allowing for quantitative analysis based on the Beer-Lambert law. researchgate.netsphinxsai.com

Alternative spectrophotometric approaches for pravastatin involve derivatization reactions to form colored complexes, shifting the absorbance to the visible region. One such method is based on the formation of a yellow ion-pair complex with the dye Bromocresol purple, which is quantified at an absorption maximum of approximately 389 nm. rjptonline.org Another technique involves a reaction with ferric chloride and potassium ferricyanide, producing a green chromogen that exhibits a λmax at 737 nm. tsijournals.com These colorimetric methods can enhance specificity and may be employed to avoid interference from other UV-absorbing species in a sample matrix. The selection of a particular spectrophotometric method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Table 1: UV-Visible Spectrophotometric Methods for Pravastatin Sodium

| Method | Reagent(s) | Wavelength (λmax) | Linearity Range (µg/mL) | Citation |

|---|---|---|---|---|

| Direct UV Spectrophotometry | None (Methanol/Water) | 240 nm | 2 - 18 | researchgate.netsphinxsai.com |

| Direct UV Spectrophotometry | Not specified | 238 nm | Not specified | journaljpri.com |

| Ion-Pair Complexation | Bromocresol purple | 389 nm | 2.23 - 26.79 | rjptonline.org |

Development of Robust Methods for Impurity Profiling in Research Materials

Impurity profiling is a critical aspect of chemical research and development, ensuring the purity and quality of the material under investigation. For pravastatin and its related compounds, such as this compound, robust analytical methods are essential for identifying and quantifying process-related impurities and degradation products. Organic impurities can arise from various sources, including the biosynthetic or synthetic pathway, starting materials, intermediates, or degradation. chem-soc.si

The development of these methods often centers on high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), frequently coupled with mass spectrometry (MS) for definitive identification. chem-soc.sinih.gov These chromatographic techniques provide the necessary resolution to separate the main compound from its closely related impurities. Method development involves optimizing parameters such as the stationary phase (e.g., C8 or C18 columns), mobile phase composition (e.g., mixtures of buffers, acetonitrile, and methanol), flow rate, and detector settings. nih.govresearchgate.netresearchgate.net

Common impurities identified in pravastatin production include mevastatin (B1676542) and 6-epi-pravastatin. chem-soc.si Another significant impurity class is dihydro-derivatives, such as 4a,5-dihydropravastatin. nih.gov The detection of these dihydro-impurities can be challenging for standard UV-based HPLC methods, as the loss of a double bond in the chromophore leads to a lack of UV absorption at the wavelength used for pravastatin (238 nm). nih.govmdpi.com This necessitates the use of more universal detection methods like mass spectrometry (LC-MS) or charged aerosol detection (CAD) for their profiling. chem-soc.sinih.gov The validation of these impurity profiling methods according to ICH guidelines ensures they are accurate, precise, specific, and robust for their intended purpose in a research setting. japsr.in

Table 2: Selected Impurities Related to Pravastatin

| Impurity Name | Common Source | Typical Analytical Method | Citation |

|---|---|---|---|

| Mevastatin | Fermentation by-product | HPLC-MS | chem-soc.si |

| 6-epi-Pravastatin | Fermentation by-product | HPLC-MS | chem-soc.si |

| Pravastatin Impurity A | Not Specified | EP Reference Standard | sigmaaldrich.com |

| 4a,5-Dihydropravastatin | Biosynthesis by-product | UPLC-MS | nih.gov |

Application of Analytical Standards in Research Laboratory Settings

The use of well-characterized analytical standards is fundamental to achieving accurate and reproducible results in research laboratories. In the context of analyzing this compound, analytical standards serve multiple critical functions. Primarily, a certified reference standard of the compound itself is essential for unequivocal identification and accurate quantification. scbt.combiosynth.com

Reference standards are used to prepare standard stock solutions and construct calibration curves, which are fundamental for determining the concentration of the analyte in unknown samples via techniques like HPLC or UV-Visible spectrophotometry. nih.govresearchgate.net The process of method validation, a cornerstone of reliable analytical science, is entirely dependent on these standards. Key validation parameters, including accuracy (assessed through recovery studies), precision, and linearity, are evaluated by comparing results against the known concentration and purity of the reference material. researchgate.netsemanticscholar.org

Furthermore, in impurity profiling studies, reference standards for known impurities (e.g., Pravastatin Impurity A, dihydrosimvastatin) are indispensable. mdpi.comsigmaaldrich.com They allow for the positive identification of impurity peaks in a chromatogram based on retention time and for their quantification. Pharmacopoeias, such as the European Pharmacopoeia (EP), provide highly purified and characterized reference standards for active substances and their specified impurities to be used in prescribed laboratory tests. mdpi.comsigmaaldrich.com The availability of a reference standard for this compound itself allows researchers to use it not only for direct studies but also as a standard for identifying it as a metabolite or impurity in other processes. scbt.combiosynth.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4a,5-Dihydropravastatin |

| 6-epi-Pravastatin |

| Bromocresol purple |

| Dihydrosimvastatin |

| Ferric chloride |

| Metformin Hydrochloride |

| Mevastatin |

| Potassium ferricyanide |

| Pravastatin |

| Pravastatin 1,1,3,3-Tetramethylbutylamine |

| Pravastatin Impurity A |

| Pravastatin EP Impurity G |

Theoretical and Computational Chemistry Studies

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between small molecules, like (S)-3''-Hydroxy Pravastatin (B1207561) Sodium Salt, and their biological targets at an atomic level. These techniques provide insights into binding affinities, conformational changes, and the stability of enzyme-substrate complexes, which are crucial for understanding the compound's mechanism of action and for the rational design of new therapeutic agents. tandfonline.comyoutube.com

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. For instance, simulations have been used to examine the interaction of pravastatin and its metabolites with various enzymes. semanticscholar.org These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, docking simulations have been employed to understand how statins, a class of drugs that includes pravastatin, interact with the active site of HMG-CoA reductase, their primary target. nih.govnih.gov Such simulations can also help to elucidate why certain metabolites, like (S)-3''-Hydroxy Pravastatin, may have different binding affinities or specificities compared to the parent drug.

Molecular dynamics simulations provide a more dynamic picture of the enzyme-substrate complex, allowing researchers to observe the conformational changes and flexibility of both the ligand and the protein over time. youtube.com Ultrashort MD simulations have been used to investigate the stereoselectivity of enzymes involved in pravastatin production, revealing how the frequency of near-attack conformations correlates with the experimentally observed product ratios. acs.org These simulations can help explain the preferential formation of certain metabolites and guide the engineering of enzymes with improved stereoselectivity. acs.org

| Computational Technique | Application in Pravastatin Research | Key Insights |

| Molecular Docking | Predicting the binding mode of pravastatin and its metabolites to target enzymes like HMG-CoA reductase. | Identification of key amino acid residues involved in binding and stabilization of the enzyme-substrate complex. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of enzyme-pravastatin complexes to understand conformational changes and stability. | Elucidation of the relationship between protein dynamics and stereoselective hydroxylation, aiding in enzyme engineering. acs.org |

Quantum Mechanical Calculations for Reaction Pathway Elucidation

Quantum mechanical (QM) calculations offer a detailed understanding of the chemical reactions involved in the metabolism of drugs like pravastatin. eurekaselect.comresearchgate.net These methods can elucidate reaction mechanisms, calculate activation energies, and predict the most likely pathways for biotransformation, including the formation of metabolites like (S)-3''-Hydroxy Pravastatin Sodium Salt. researchgate.net

By applying QM methods, researchers can investigate the electronic structure of molecules and the transition states of reactions. researchgate.net For example, QM calculations can be used to determine the bond dissociation energies in the pravastatin molecule, helping to predict which positions are most susceptible to hydroxylation by cytochrome P450 enzymes. acs.org This information is critical for understanding the formation of hydroxylated metabolites.

The combination of QM with molecular mechanics (QM/MM) methods allows for the study of enzymatic reactions in their full biological context. In a QM/MM approach, the reactive center of the enzyme-substrate complex is treated with high-level QM methods, while the surrounding protein and solvent are described by more computationally efficient molecular mechanics force fields. researchgate.net This hybrid approach has been successfully used to study the reaction mechanisms of various enzymes, providing insights that are not accessible through either method alone.

In silico Prediction of Metabolite Structures and Reactivity

In silico tools and computational models are increasingly used to predict the metabolic fate of drug candidates, including the structures and reactivity of their metabolites. tandfonline.com For pravastatin, these predictive models can help identify potential metabolites, such as (S)-3''-Hydroxy Pravastatin, early in the drug development process.

Various software programs and algorithms are available that can predict the sites of metabolism on a drug molecule based on its chemical structure. These tools often use a combination of rule-based systems, which are derived from known metabolic transformations, and machine learning models trained on large datasets of drug metabolism data. The major biotransformation pathways for pravastatin include isomerization and hydroxylation. nih.govpsu.edu

Physiologically based pharmacokinetic (PBPK) modeling is a powerful in silico approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.govnih.gov PBPK models for pravastatin have been developed to predict its pharmacokinetic profile and to simulate the impact of drug-drug interactions. nih.govnih.gov These models can incorporate data on the formation and clearance of metabolites, providing a comprehensive picture of the drug's disposition.

Development of Computational Models for Biotransformation Prediction

The development of accurate and reliable computational models for predicting drug biotransformation is an active area of research. These models are essential for reducing the reliance on animal testing and for accelerating the drug discovery and development process.

One approach to building predictive models is to use quantitative structure-activity relationship (QSAR) methods. QSAR models correlate the chemical structure of a series of compounds with their observed metabolic properties. These models can then be used to predict the metabolic fate of new compounds.

Machine learning and artificial intelligence are also playing an increasingly important role in the development of predictive models for drug metabolism. tandfonline.com These advanced computational techniques can learn complex patterns from large datasets of experimental data and make highly accurate predictions. For pravastatin, such models could be trained to predict the likelihood of hydroxylation at different positions on the molecule, thereby predicting the formation of metabolites like (S)-3''-Hydroxy Pravastatin.

| Computational Model Type | Application for Pravastatin | Predicted Outcome |

| Site of Metabolism Prediction | Analysis of pravastatin's chemical structure. | Identification of likely positions for enzymatic attack, such as hydroxylation. |

| PBPK Modeling | Simulation of pravastatin's journey through the body. | Prediction of plasma concentration-time profiles of pravastatin and its metabolites. nih.govnih.gov |

| QSAR Models | Correlation of structural features with metabolic rates. | Estimation of the rate of formation for various pravastatin metabolites. |

Future Research Directions and Emerging Paradigms

Discovery of Novel Biotransformation Enzymes and Pathways

The production of pravastatin (B1207561) relies on the specific hydroxylation of its precursor, compactin. nih.gov Historically, this biotransformation has been accomplished using the bacterium Streptomyces carbophilus, which contains a cytochrome P450 enzyme (P450sca-2) capable of this stereospecific conversion. nih.govnih.gov However, the search for more efficient and novel biocatalysts is a key area of research.

Recent breakthroughs include the discovery of new enzymes from different microorganisms. For instance, screening of various microorganisms identified the actinomycete Amycolatopsis orientalis as having superior hydroxylation activity. nih.gov This led to the isolation of a novel cytochrome P450, CYP105AS1, which can catalyze the final hydroxylation step in pravastatin synthesis. nih.gov Another actinomycete, Actinomadura sp. strain 2966, has also been shown to effectively convert compactin to pravastatin, with a conversion efficiency of 65% to 78%. nih.gov This particular system is noteworthy as it does not seem to require induction, distinguishing it from other known actinomycete hydroxylases. nih.gov

These discoveries are part of a broader strategy that includes genome mining and the screening of diverse microbial populations to identify new enzymes with desirable properties, such as improved activity, stability, and selectivity. nih.govhhu.de The goal is to move beyond the limitations of existing systems, such as the low activity and byproduct formation associated with P450sca-2, to develop more robust and efficient biotransformation pathways. nih.gov

Table 1: Enzymes and Microorganisms in Pravastatin Biotransformation

| Microorganism | Enzyme | Key Finding | Reference |

|---|---|---|---|

| Streptomyces carbophilus | P450sca-2 | Traditional industrial biocatalyst for compactin hydroxylation. | nih.govresearchgate.net |

| Amycolatopsis orientalis | CYP105AS1 | Novel P450 enzyme with high hydroxylation activity; enables single-step fermentation. | nih.gov |

| Actinomadura sp. 2966 | Unspecified hydroxylase | Effective conversion of compactin to pravastatin without requiring induction. | nih.gov |

| Penicillium chrysogenum | N/A (Host) | Genetically reprogrammed to host CYP105AS1 for a one-step pravastatin production process. | nih.govdntb.gov.ua |

Integration of Omics Technologies for Comprehensive Metabolic Profiling

The physiological effects of pravastatin extend beyond its primary mechanism of HMG-CoA reductase inhibition. Understanding this complex network of metabolic changes requires a holistic approach, which is now possible through the integration of "omics" technologies, particularly metabolomics. mdpi.com Pharmacometabolomics, the application of metabolomics to study drug effects, provides a detailed snapshot of the metabolic perturbations caused by a drug, offering insights into its efficacy and broader biological impact. mdpi.comfrontiersin.org

Large-scale clinical studies, such as the PROSPER (Prospective Study of Pravastatin in the Elderly at Risk) and PREVEND IT (Prevention of Renal and Vascular End-stage Disease Intervention Trial) trials, have utilized nuclear magnetic resonance (NMR) based metabolomics to create comprehensive metabolic profiles of individuals treated with pravastatin. ahajournals.orgnih.gov These studies analyze hundreds of metabolic measures simultaneously, including lipoprotein subclasses, fatty acids, and amino acids. ahajournals.orgnih.gov

Key findings from these metabolomic analyses include:

Broad Lipoprotein Effects: Pravastatin significantly lowers not only low-density lipoprotein (LDL) cholesterol but also remnant cholesterol and apolipoprotein B. ahajournals.org Its effects extend across most lipoprotein subclasses, with the exception of high-density lipoprotein (HDL) subclasses, which show a more varied response. ahajournals.org

Altered Lipid Composition: The treatment alters the lipid composition within lipoprotein particles. For example, the cholesterol content of very-low-density lipoprotein (VLDL) and LDL particles is markedly reduced. ahajournals.org

Fatty Acid Reduction: Pravastatin treatment leads to a reduction in the levels of several fatty acids. ahajournals.orgnih.gov

Minimal Amino Acid Impact: In contrast to its profound effects on lipid metabolism, pravastatin has been observed to have minimal effects on circulating amino acids or glycolysis-related metabolites. nih.gov

By comparing the metabolic signature of pravastatin treatment with that of genetic variants that mimic HMG-CoA reductase inhibition, researchers can confirm that the observed changes are indeed on-target effects of the drug. nih.gov This integration of genomics and metabolomics provides a powerful framework for understanding the complete metabolic consequences of statin therapy. nih.gov

Table 2: Selected Metabolic Changes Induced by Pravastatin Treatment

| Metabolite Class | Specific Change | Method of Observation | Reference |

|---|---|---|---|

| Lipoproteins | Reduction in LDL, VLDL, IDL, and Remnant Cholesterol | NMR-based Metabolomics | ahajournals.orgnih.gov |

| Apolipoproteins | Reduction in Apolipoprotein B | NMR-based Metabolomics | ahajournals.org |

| Fatty Acids | General reduction in levels, especially omega-6 | NMR-based Metabolomics | ahajournals.orgnih.gov |

| Amino Acids | No robust changes observed | NMR-based Metabolomics | nih.gov |

Advances in Chemo-Enzymatic Synthesis for Scalable Production of Hydroxylated Metabolites

The industrial production of hydroxylated metabolites like pravastatin is continually being optimized for greater efficiency and scalability. The traditional method involves a two-step process: first, the fermentation of Penicillium citrinum to produce compactin, followed by a separate biotransformation step using S. carbophilus to hydroxylate compactin into pravastatin. nih.govnih.gov This dual-step process is costly and has inherent inefficiencies. dntb.gov.ua

A significant advance is the development of a single-step fermentative production method. This was achieved by metabolically reprogramming the fungus Penicillium chrysogenum, a known industrial antibiotic producer. nih.gov By introducing the compactin biosynthetic pathway along with the newly discovered hydroxylating enzyme (CYP105AS1) from A. orientalis, researchers created a strain capable of producing pravastatin directly. nih.govdntb.gov.ua This integrated process is far more efficient, achieving production titers greater than 6 g/L, a substantial improvement over the 2–3 g/L yields of the classic two-step method. nih.gov

Beyond whole-cell fermentation, chemo-enzymatic synthesis represents another powerful paradigm. This approach combines the strengths of chemical synthesis and biocatalysis to construct complex molecules. researchgate.netnih.gov For statins, this can involve the enzymatic synthesis of key chiral building blocks, which are then incorporated into the final molecule using traditional organic chemistry. For example, the enzymatic desymmetrization of a simple starting material can produce a versatile statin side-chain building block in high optical purity. researchgate.net Such methods highlight the potential of using isolated enzymes in concert with chemical reactions to create scalable and efficient synthetic routes to hydroxylated pharmaceutical compounds. researchgate.netresearchgate.net

Development of Microfluidic Systems for High-Throughput Enzymatic Screening

The discovery of novel enzymes, such as the hydroxylases discussed in section 8.1, depends on the ability to screen vast libraries of microorganisms or genetic mutants. Traditional screening methods using microtiter plates are often slow, labor-intensive, and costly. mdpi.com Microfluidic systems have emerged as a transformative technology for high-throughput screening (HTS), offering unprecedented speed and efficiency while minimizing the use of expensive reagents. mdpi.comnih.gov

Droplet-based microfluidics is particularly well-suited for enzyme screening. mdpi.commdpi.com In this approach, individual cells are encapsulated in picoliter-sized aqueous droplets suspended in an immiscible oil phase. nih.govrsc.org Each droplet functions as a tiny, independent bioreactor, containing a single cell and the necessary reagents for an enzymatic assay. rsc.org If the cell produces an enzyme with the desired activity (e.g., a hydroxylase that converts a substrate), it generates a detectable signal, often fluorescence. nih.gov

These fluorescent droplets can then be rapidly sorted at rates of hundreds or thousands per second. nih.gov This ultrahigh-throughput capacity allows researchers to:

Screen massive mutant libraries (e.g., generated by mutagenesis) to find variants with improved enzyme activity. nih.gov

Discover entirely new enzymes by screening environmental samples (metagenomics).

Rapidly optimize reaction conditions for known enzymes. hhu.de

The integration of microfluidic HTS platforms into the discovery pipeline for biocatalysts is a critical step toward identifying and developing new enzymes for the production of hydroxylated metabolites like (S)-3''-Hydroxy Pravastatin. hhu.de This technology dramatically accelerates the engineering of microbial strains and enzymes, paving the way for the next generation of biotransformation processes. nih.govrsc.org

Q & A

Q. How can researchers distinguish between the lactone and hydroxy acid forms of (S)-3''-Hydroxy Pravastatin Sodium Salt in experimental settings?

Methodological Answer: The lactone (inactive prodrug) and hydroxy acid (active) forms of pravastatin derivatives can be differentiated using reverse-phase HPLC with UV detection at 238 nm. The hydroxy acid form elutes earlier due to its higher polarity, while the lactone form retains longer. For example, USP methods specify Spherisorb or Nova-Pak L1 columns with mobile phases containing phosphate buffers and acetonitrile gradients. System suitability tests should include reference standards (e.g., USP Pravastatin Lactone RS) to confirm retention times .

Q. What are the recommended protocols for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for quantification in plasma or serum. Sample preparation involves protein precipitation with acetonitrile, followed by solid-phase extraction to isolate the analyte. Calibration curves should use deuterated internal standards (e.g., pravastatin-d3) to correct for matrix effects. Validation parameters (precision, accuracy, LLOQ) must adhere to FDA guidelines for bioanalytical methods .

Q. How does the solubility profile of this compound influence formulation design?

Methodological Answer: this compound is highly hydrophilic, with solubility >10 mg/mL in aqueous buffers (pH 7.4). For in vitro studies, prepare stock solutions in deionized water and filter-sterilize (0.22 μm). For animal dosing, use isotonic saline or PBS to avoid precipitation. Stability studies should monitor pH-dependent degradation, particularly lactonization under acidic conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound?

Methodological Answer: Discrepancies in metabolic studies often arise from species-specific cytochrome P450 (CYP) activity. To address this:

- Conduct cross-species comparative assays using human, rat, and mouse liver microsomes.

- Inhibit CYP3A4 (e.g., ketoconazole) to isolate alternative pathways like sulfotransferase-mediated conjugation.

- Validate findings with stable isotope tracers (e.g., ¹³C-labeled compound) and high-resolution MS to track metabolite formation .

Q. How can researchers mitigate isomerization artifacts during stability testing of this compound?

Methodological Answer: Isomerization occurs rapidly under acidic or high-temperature conditions. To minimize artifacts:

Q. What advanced techniques identify and quantify trace impurities in this compound batches?

Methodological Answer: Impurity profiling requires ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight MS (Q-TOF). Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.